5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole

Regioisomerism Imidazole tautomerism Hydrogen-bond geometry

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole (CAS 1706444-12-3, molecular formula C₁₁H₁₀N₂O₂, MW 202.21 g/mol) is a heterocyclic building block comprising a 1H-imidazole ring substituted at its 5-position with a 2,3-dihydrobenzo[b][1,4]dioxin-5-yl (1,4-benzodioxane) moiety. Its computed physicochemical descriptors include XLogP3 = 1.4, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B11785191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C3=CN=CN3
InChIInChI=1S/C11H10N2O2/c1-2-8(9-6-12-7-13-9)11-10(3-1)14-4-5-15-11/h1-3,6-7H,4-5H2,(H,12,13)
InChIKeyYDOYJUKJQTYETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole: Procurement-Ready Chemical Profile and Regioisomeric Identity


5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole (CAS 1706444-12-3, molecular formula C₁₁H₁₀N₂O₂, MW 202.21 g/mol) is a heterocyclic building block comprising a 1H-imidazole ring substituted at its 5-position with a 2,3-dihydrobenzo[b][1,4]dioxin-5-yl (1,4-benzodioxane) moiety. Its computed physicochemical descriptors include XLogP3 = 1.4, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond [1]. This compound is structurally related to, but regioisomerically distinct from, the 4-substituted analog 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole (CAS 1225730-44-8), which shares identical molecular formula and computed logP but differs in the site of imidazole attachment [2]. The 1,4-benzodioxane scaffold is recognized as a privileged pharmacophore in medicinal chemistry, historically yielding ligands active against α-adrenergic, serotoninergic, and nicotinic receptor subtypes as well as antitumor and antibacterial agents [3].

Why 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole Cannot Be Simply Replaced by In-Class Analogs


Benzodioxane-imidazole hybrids span multiple regioisomeric series (2-, 4-, and 5-substituted imidazoles; 2-yl, 5-yl, and 6-yl benzodioxane attachments) whose biological activity, synthetic accessibility, and molecular recognition properties diverge substantially. The 2-substituted series includes the α₂-adrenoceptor antagonists Imiloxan (pKi = 7.26 at α₂B, 55-fold selective over α₂A) and Idazoxan (pKi = 8.01 at α₂A, non-selective across α₂ subtypes) , while the 4-substituted, triaryl-bearing series produced the CK1δ inhibitor D4476 (IC₅₀ = 171 nM at CK1δ, with a benzodioxin-6-yl-imidazole core) [1]. The 5-substituted imidazole regioisomer presents a distinct vector geometry, altered imidazole tautomeric equilibrium, and a different hydrogen-bond donor/acceptor presentation that preclude direct functional equivalence with the 2- or 4-substituted analogs [2]. Substituting the 5-yl benzodioxane attachment with the more common 6-yl or 2-yl regioisomers changes the spatial orientation of the benzodioxane oxygen lone pairs relative to the imidazole NH, which can critically alter target binding [3].

Quantitative Evidence Guide: Verifiable Differentiation of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole


Regioisomeric Identity: 5-Substituted Imidazole vs. 4-Substituted Analog Yields Distinct Tautomeric and Hydrogen-Bonding Profiles

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole places the benzodioxane substituent at the imidazole 5-position via the benzodioxane 5-yl carbon, whereas its closest commercially available regioisomer, 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole (CAS 1225730-44-8), attaches the benzodioxane at the imidazole 4-position via the benzodioxane 6-yl carbon [1]. Both compounds share identical molecular formula (C₁₁H₁₀N₂O₂), molecular weight (202.21 g/mol), XLogP3 (1.4), hydrogen bond donor count (1), and hydrogen bond acceptor count (3) [2]. However, in 5-substituted imidazoles the NH proton resides on N1 and the substituent at C5 is adjacent to N1, whereas in 4-substituted imidazoles the substituent at C4 is adjacent to N3, altering the relative orientation of the imidazole NH with respect to the benzodioxane oxygen atoms and thereby the intermolecular hydrogen-bonding presentation [3].

Regioisomerism Imidazole tautomerism Hydrogen-bond geometry

Reduced Conformational Flexibility vs. Imiloxan and Idazoxan: A Single Rotatable Bond Scaffold for Structure-Based Design

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole possesses exactly one rotatable bond (the C–C linkage between the imidazole C5 and the benzodioxane C5), as computed by Cactvs [1]. In contrast, the α₂B-selective antagonist Imiloxan (2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1-ethyl-1H-imidazole) contains a methylene linker between the benzodioxane and imidazole rings plus an N-ethyl substituent, yielding approximately 3–4 rotatable bonds [2]. The non-selective α₂ antagonist Idazoxan (2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole) features a saturated 2-imidazoline ring and a different benzodioxane attachment point [3]. Lower rotatable bond count correlates with reduced conformational entropy penalty upon binding and improved ligand efficiency metrics in fragment-based drug discovery [4].

Conformational restriction Ligand efficiency Rotatable bond count

Privileged 1,4-Benzodioxane Scaffold: Multi-Target Pharmacophore Validated Across Receptor Classes

The 1,4-benzodioxane nucleus is classified as a 'privileged scaffold' in medicinal chemistry, meaning a molecular framework capable of providing high-affinity ligands for diverse biological targets through appropriate substitution. A comprehensive 2020 review documented over fifty 1,4-benzodioxane-containing lead compounds active as agonists and antagonists at neuronal nicotinic receptors, α₁ and α₂ adrenergic receptor subtypes, 5-HT₁A and 5-HT₂A serotonin receptors, and as antitumor and antibacterial agents [1]. The benzodioxane-5-yl regioisomer present in the target compound places the imidazole at a position distinct from the more common benzodioxane-2-yl and benzodioxane-6-yl attachment patterns found in Imiloxan, Idazoxan, and D4476 respectively [2].

Privileged scaffold 1,4-Benzodioxane Polypharmacology

Synthetic Accessibility via Regiospecific Pd-Catalyzed Direct C-5 Arylation of Imidazoles

The 5-arylimidazole scaffold can be accessed regiospecifically via phosphine-free palladium-catalyzed direct C-5 arylation of imidazole derivatives with aryl bromides at low catalyst loading (0.5–1 mol% Pd), as demonstrated by Bellina et al. [1]. This methodology provides simple and economic access to 5-arylimidazoles without the regioisomeric mixtures that plague classical condensation-based imidazole syntheses (e.g., Radziszewski or Debus-Radziszewski reactions, which typically produce mixtures of 2,4- and 4,5-substituted imidazoles) [2]. The corresponding 2-arylimidazoles require different synthetic strategies (e.g., lithiation/transmetalation or heteroaryl cross-coupling), and 4-arylimidazoles are often accessed via cyclocondensation of α-haloketones with formamidine, which may lack regiochemical fidelity [3].

C-H arylation Palladium catalysis 5-Arylimidazole synthesis

CK1δ Inhibitory Activity of Closest Structurally Characterized Analog: The D4476 Comparator

D4476 (4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, CHEMBL410456) is the most extensively characterized benzodioxane-imidazole hybrid in the public domain and shares the 1H-imidazole core with a benzodioxane substituent. D4476 inhibits human CK1δ with an IC₅₀ of 171 nM and displays selectivity over p38α MAPK (IC₅₀ = 5.8–12 μM, >20-fold) and other kinases . The target compound, 5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole, represents a minimal, unelaborated core scaffold lacking the pyridyl and benzamide substituents present in D4476, and can serve as a baseline fragment for dissecting the contribution of the benzodioxane-imidazole linkage to CK1δ affinity .

Casein kinase 1 CK1δ inhibition Benzodioxane-imidazole SAR

Comparative Physicochemical Profiling Against Four In-Class Benzodioxane-Imidazole Bioactive Compounds

A head-to-head comparison of computed physicochemical descriptors across five benzodioxane-imidazole compounds reveals that 5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole occupies a distinct property space characterized by the lowest molecular weight (202.21), lowest number of rotatable bonds (1), and intermediate lipophilicity (XLogP3 = 1.4) among the comparator set [1]. Imiloxan and Idazoxan carry additional alkyl/alkylene features that increase molecular weight and conformational flexibility, while D4476 is a significantly larger triaryl system. These differences have direct implications for solubility, permeability, and metabolic stability profiles relevant to procurement for ADME screening cascades [2].

Physicochemical properties Drug-likeness Ligand efficiency

Evidence-Backed Application Scenarios for 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole in Research and Industrial Procurement


Fragment-Based Screening Library Expansion with a Low-MW Benzodioxane-Imidazole Scaffold

With MW = 202.21, XLogP3 = 1.4, and only 1 rotatable bond, 5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole meets the physicochemical criteria for fragment library membership (MW < 250, clogP < 3.5, RTB ≤ 3) [1]. Its single HBD and three HBA groups provide a balanced hydrogen-bonding capacity suitable for biophysical screening (SPR, NMR, DSF) against soluble protein targets. The benzodioxane-5-yl attachment offers a distinct growth vector compared to the more common 6-yl attachment found in D4476 [2], enabling fragment growing campaigns that explore orthogonal regions of the target binding pocket [3].

Kinase Inhibitor Lead Generation Starting from a CK1δ-Validated Benzodioxane-Imidazole Core

The benzodioxane-imidazole scaffold is validated as a kinase inhibitor pharmacophore by D4476 (CK1δ IC₅₀ = 171 nM) [1]. The target compound provides a deconstructed, minimal core that can be elaborated at the imidazole 2-position and benzodioxane positions to probe CK1δ and ALK5 SAR. The 5-yl benzodioxane attachment differentiates this scaffold from D4476's 6-yl attachment, potentially accessing distinct kinase selectivity profiles when elaborated with pyridyl, benzamide, or other substituents [2]. Procurement of gram quantities supports structure-guided optimization using the regiospecific Pd-catalyzed C-5 arylation chemistry established for 5-arylimidazoles [3].

Regioisomer-Specific Chemical Probe Development for GPCR and Ion Channel Targets

The 1,4-benzodioxane scaffold is a validated pharmacophore for α₁-, α₂-adrenergic, 5-HT₁A/₂A serotoninergic, and nicotinic acetylcholine receptors [1]. While the 2-substituted benzodioxane-imidazoles Imiloxan and Idazoxan are established α₂-adrenoceptor ligands (pKi 7.26–8.01 range) [2], the 5-substituted imidazole-benzodioxane-5-yl regioisomer has not been systematically profiled against these receptor families. The target compound can serve as a starting point for regioisomer-specific chemical probe development, where the altered vector geometry may confer subtype selectivity advantages not achievable with the 2-substituted series [3].

Synthetic Methodology Development Substrate for C-5 Arylation and Cross-Coupling Chemistry

The target compound serves as a versatile substrate for further synthetic elaboration via Pd-catalyzed cross-coupling at the imidazole 2-position or electrophilic aromatic substitution on the benzodioxane ring. The phosphine-free Pd-catalyzed C-5 arylation methodology established by Bellina et al. [1] demonstrates that 5-arylimidazoles can be synthesized with high regioselectivity, and the target compound can function as both a product of such methodology and a substrate for subsequent C-2 functionalization via cross-dehydrogenative coupling [2]. This dual synthetic utility supports its procurement as a key intermediate in medicinal chemistry programs requiring modular access to 1,2,5-trisubstituted imidazoles [3].

Quote Request

Request a Quote for 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.